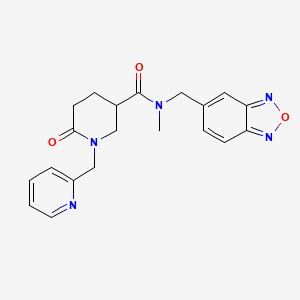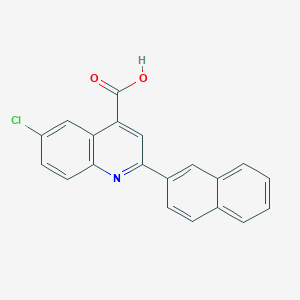![molecular formula C16H13BrN2O3 B6093352 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B6093352.png)
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole is a synthetic compound that has been of interest to researchers due to its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by interacting with specific biological molecules, such as proteins or nucleic acids, and altering their function.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound can affect cellular processes, such as cell growth and division, and may have potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole in lab experiments is its strong fluorescence properties. This makes it a useful tool for imaging and detection applications. However, there are also limitations to using this compound, such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to develop new fluorescent probes based on the structure of this compound and explore their use in various imaging and detection applications. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole involves the reaction of 5-bromo-2-furoic acid with 2,3-dihydro-1H-indene-5-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride and triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of fluorescent probes. This compound has been shown to have strong fluorescence properties, making it a potential candidate for use in imaging and detection applications.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-14-7-6-13(21-14)16-18-15(22-19-16)9-20-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJTKZHTHPWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)

![8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6093286.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6093292.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6093297.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)
![N-(2-{[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B6093310.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B6093321.png)

![ethyl 2-anilino-5-[(5-bromo-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6093340.png)
![methyl 1-{2-hydroxy-3-[4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6093344.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B6093345.png)


